Stegane
Description
Historical Context and Nomenclature of Dibenzocyclooctadiene Lignans (B1203133) Related to Stegane
The history of this compound-type lignans dates back to the early 1970s. The parent compound, steganacin (B1217048), was first isolated in 1972 by Kupchan and his team from the plant Steganotaenia araliacea. scripps.edu This discovery laid the foundation for the exploration of a new class of natural products. The nomenclature of these compounds, such as this compound and its isomers like isothis compound, is derived from the parent compound and the plant source from which they were first identified. ontosight.aijst.go.jp
Dibenzocyclooctadiene lignans are a specific class of lignans, which are a large group of natural products derived from the dimerization of hydroxycinnamyl alcohols. scripps.edu The defining feature of dibenzocyclooctadiene lignans is their core structure, which consists of two benzene (B151609) rings fused to a cyclooctadiene ring. This structural motif is responsible for their distinct chemical and biological properties. Over the years, numerous dibenzocyclooctadiene lignans have been isolated from various plant species, particularly from the Schisandraceae family. figshare.comfrontiersin.orgscielo.bracs.org
Significance of this compound and Analogues in Natural Product Chemistry
This compound and its analogues hold considerable significance in the field of natural product chemistry due to their complex molecular architecture and notable biological activities. The intricate stereochemistry and the presence of a strained eight-membered ring make them challenging synthetic targets, driving innovation in synthetic organic chemistry. researchgate.netsouthampton.ac.uk The total synthesis of racemic this compound natural products has been a subject of interest since the first synthesis was achieved by Kende in 1976. scripps.edu Subsequent research has led to numerous total syntheses of both racemic and asymmetric this compound natural products. scripps.edu
The biological properties of these compounds are also a major reason for their importance. Research has shown that this compound and its analogues possess a range of potential biological activities. ontosight.aiontosight.ai This has spurred further investigation into the synthesis of various derivatives and analogues to explore their structure-activity relationships. acs.orgacs.org
Scope and Research Objectives Pertaining to this compound Chemistry
The primary research objectives in the field of this compound chemistry are multifaceted. A significant focus remains on the development of efficient and stereoselective total syntheses of this compound and its naturally occurring analogues. acs.org Chemists are continuously exploring new synthetic strategies and methodologies to construct the challenging dibenzocyclooctadiene core. southampton.ac.uknuph.edu.ua
Another key research area is the synthesis of novel analogues of this compound with modified structures. grantome.com The goal of these synthetic efforts is to create compounds with improved properties. This involves the targeted modification of different parts of the this compound scaffold to understand how these changes affect its biological function. The ongoing research in this area highlights the enduring importance of this compound-type lignans as a source of inspiration for new discoveries in both chemistry and pharmacology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72657-64-8 |
|---|---|
Molecular Formula |
C22H22O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one |
InChI |
InChI=1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3 |
InChI Key |
YIIRKVZAEAXDAD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC |
Other CAS No. |
72258-54-9 72657-29-5 72258-40-3 76250-31-2 |
Synonyms |
stegane |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Stegane Scaffolds
Advanced Spectroscopic Methodologies for Stegane Structure Determination
A combination of advanced spectroscopic techniques is indispensable for the unambiguous determination of the complex structures of this compound-type compounds. These methods provide detailed insights into connectivity, conformation, and absolute stereochemistry, which are crucial for understanding their biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound and its analogues. numberanalytics.comleibniz-fmp.de High-resolution proton NMR (¹H-NMR) studies, often at frequencies of 400 MHz or higher, are instrumental in determining the relative stereochemistry of these molecules. nih.gov For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides crucial information about the spatial proximity of protons, allowing for the assignment of relative configurations at the various stereocenters within the molecule. wordpress.com
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful in this context. COSY experiments establish proton-proton coupling networks, revealing the connectivity of the carbon skeleton, while NOESY provides through-space correlations between protons, which is essential for deducing the three-dimensional arrangement of atoms. wordpress.com In the study of (-)-steganol derivatives, high-resolution ¹H-NMR at 400 MHz and COSY experiments at 500 MHz were employed for the complete elucidation of all asymmetric centers. nih.gov These advanced NMR methods are critical for differentiating between diastereomers and understanding the conformational preferences of the flexible dibenzocyclooctadiene ring system. wordpress.com
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment in this compound-Type Compounds
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable technique for determining the absolute configuration of chiral molecules like this compound in solution. rsc.orgnih.govnih.gov This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its absolute stereochemistry. nih.govresearchgate.net The experimental VCD spectrum is then compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), to assign the absolute configuration. researchgate.netschrodinger.com
The application of VCD to this compound lignans (B1203133) has been instrumental in unequivocally establishing their absolute configurations. researchgate.net For example, the introduction of an acetyl group can shift the conformational equilibrium, and VCD spectroscopy can verify the resulting predominant conformation. researchgate.net This approach is particularly valuable for natural products, which are often a rich source of chiral molecules. researchgate.net The comparison between experimental and DFT-calculated VCD spectra allows for a confident assignment of the absolute stereochemistry, a critical aspect for understanding the structure-activity relationships of these biologically active compounds. researchgate.netschrodinger.com
X-ray Crystallography for Crystalline this compound Structures and Conformation
This technique has been successfully applied to elucidate the structures of various this compound-related compounds. For instance, the stereochemistry of a hydroxy group at a specific carbon in a related dimeric eudesmanolide was verified by single-crystal X-ray diffraction analysis. researchgate.net Similarly, the absolute configuration of other natural products has been established by calculating the Flack and Hooft parameters from X-ray diffraction data. researchgate.net In the study of (-)-steganol derivatives, X-ray analysis was used in conjunction with NMR to fully elucidate the stereochemistry of all asymmetric centers. nih.gov
Analysis of Chirality and Stereoisomerism in this compound and Its Derivatives
The stereochemical complexity of this compound is a defining feature, arising from both central and axial chirality. A thorough analysis of these chiral elements is essential for a complete understanding of the molecule's properties and biological function.
Investigation of Axial Chirality in this compound-Type Biaryl Moieties
A key structural feature of this compound and its analogues is the presence of a substituted biaryl moiety, which gives rise to axial chirality. okayama-u.ac.jpwikipedia.org This type of chirality results from restricted rotation around the single bond connecting the two aryl rings, leading to stable, non-superimposable mirror images known as atropisomers. wikipedia.orgnih.govwikipedia.org The steric hindrance imposed by substituents in the ortho positions of the biaryl system creates a significant energy barrier to rotation, allowing for the isolation of individual atropisomers. wikipedia.orgnih.gov
The synthesis of axially chiral biaryls is a significant area of research, with methods developed to control the atroposelective construction of the biaryl bond. researchgate.net The "lactone methodology" is one such strategy that provides a directed, atropo-divergent access to either of the two atropisomers from a common precursor. researchgate.net The study of axial chirality in this compound-type compounds is crucial as this stereochemical feature is often a key determinant of their biological activity. nih.gov
Stereochemical Relationships and Atropisomerism in this compound Analogues
The presence of both stereogenic centers and a stereogenic axis in this compound analogues leads to complex stereochemical relationships, including the existence of diastereomers and atropisomers. wikipedia.orgmdpi.com Atropisomerism, a form of axial chirality, is a dominant stereochemical feature in many this compound-related compounds. researchgate.net The hindered rotation around the biaryl bond can result in stable atropisomers, which are stereoisomers that can be isolated. wikipedia.orgmdpi.com
The study of atropisomeric biaryl compounds is of significant interest in organic synthesis and medicinal chemistry. nih.gov The stereochemical outcome of synthetic routes to this compound analogues often depends on controlling the formation of the biaryl axis. okayama-u.ac.jp The interplay between central and axial chirality in these molecules can be investigated using a combination of spectroscopic techniques, such as ECD and VCD, coupled with computational calculations. mdpi.com For instance, while ECD spectra may be dominated by the central chirality, VCD has been shown to be particularly sensitive to the axial chirality, allowing for the determination of the atropisomeric configuration. mdpi.com
Computational Approaches to this compound Conformational Landscape
The three-dimensional structure of this compound and related dibenzocyclooctadiene lignans is crucial to their biological activity. The central eight-membered ring is not planar and can adopt several low-energy shapes or conformations. Computational chemistry provides powerful tools to explore this complex conformational landscape, offering insights into the relative stabilities of different conformers and the dynamics of their interconversion. These methods have become essential in stereochemical studies and are increasingly important in fields like drug discovery.
Density Functional Theory (DFT) for Conformational Analysis of this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It is widely applied in chemistry to predict molecular geometries and energies with high accuracy. wikipedia.orgmdpi.com For the this compound scaffold, DFT calculations are instrumental in identifying stable conformations and determining their relative energies.
Researchers use DFT to perform geometry optimizations on various potential conformations of the this compound molecule. This process systematically alters the molecule's geometry to find the lowest energy arrangement of atoms, which corresponds to a stable conformer. The calculations can reveal which shapes are most likely to exist. For instance, studies on this compound derivatives have shown that the flexible eight-membered ring can adopt distinct conformations, such as twist-boat, chair, and boat forms. researchgate.netresearchgate.net
In one study, the conformational analysis of a this compound derivative revealed that its eight-membered ring exists in an equilibrium between two different twist-boat conformations. researchgate.net In contrast, the related compound isothis compound was found to adopt a single, stable twist-boat–chair conformation. researchgate.net The introduction of different functional groups on the this compound core can shift this conformational equilibrium. For example, adding an acetyl group at the C-7 position was found to lock the ring into a single twist-boat conformation. researchgate.net
The relative energies of these conformers are calculated to determine their population in an equilibrium state. A lower relative energy indicates a more stable and thus more abundant conformer. These energy differences are often expressed in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol). researchgate.netnih.gov The B3LYP functional is a popular hybrid functional used in these types of calculations. mdpi.comnih.govnih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
This table illustrates typical data obtained from DFT calculations, showing the relative stability of different conformations of the this compound ring. The twist-boat-chair is often the most stable form.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Twist-Boat-Chair (TBC) | 0.00 | Angle 1: -85.2, Angle 2: 65.4 |
| Twist-Boat (TB1) | 1.25 | Angle 1: -70.1, Angle 2: 95.3 |
| Twist-Boat (TB2) | 1.60 | Angle 1: 98.7, Angle 2: -68.9 |
| Boat-Chair (BC) | 3.50 | Angle 1: 60.0, Angle 2: 60.0 |
| Chair (C) | 5.20 | Angle 1: -55.0, Angle 2: -55.0 |
Note: The energy values and dihedral angles are representative examples based on typical findings for dibenzocyclooctadiene lignans and are not from a single specific experimental study on this compound itself.
Molecular Dynamics Simulations for this compound Conformational Dynamics
While DFT is excellent for identifying stable, low-energy states, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. mdpi.com MD simulations model the physical movements of atoms and molecules over time, allowing researchers to observe conformational changes as they happen. mpg.denih.gov This technique is a cornerstone for studying the conformational dynamics of complex biological molecules and chemical systems. nih.gov
For the this compound scaffold, an MD simulation would start with the coordinates of a stable conformer, typically one identified by DFT. The system is then simulated for a period ranging from nanoseconds to microseconds, during which the motions of all atoms are calculated based on a force field that describes the interatomic forces. mdpi.com
These simulations can reveal:
Conformational Transitions: How the this compound ring flexes and converts from one conformation (e.g., twist-boat) to another (e.g., twist-boat-chair). mdpi.com
Transition Pathways: The specific sequence of atomic motions that constitute the pathway between two stable conformers.
Energy Barriers: The energy required to overcome the transition state between two conformers, which determines the rate of interconversion. mpg.de
Influence of Environment: How the presence of a solvent or interactions with other molecules might affect the conformational preferences and dynamics of the this compound scaffold.
By tracking key geometric parameters, such as the dihedral angles of the eight-membered ring over the course of the simulation, a picture of the molecule's flexibility and the accessibility of different conformational states emerges. mdpi.com This creates a dynamic "map" of the conformational landscape, complementing the static energy minima provided by DFT. nih.govnih.gov Understanding these dynamics is crucial, as the ability of the this compound molecule to adopt a specific conformation upon interacting with a biological target may be key to its mechanism of action.
Synthetic Strategies and Methodologies for Stegane and Its Analogues
Total Synthesis of Stegane and Related Lignan (B3055560) Lactones
The total synthesis of this compound and related lignan lactones has been achieved through several diverse routes since the first synthesis in 1976 scripps.edu. These syntheses often involve the formation of the central dibenzocyclooctadiene core structure, which contains the characteristic biaryl axis and the lactone ring.
Development of Key Synthetic Intermediates for this compound Skeleton Construction
The construction of the this compound skeleton typically relies on the preparation of key intermediates that facilitate the formation of the biaryl bond and the subsequent cyclization to form the lactone. Approaches to the this compound skeleton have included routes utilizing aryl dithianes and intramolecular Diels-Alder reactions nuph.edu.uaintec.edu.dosemanticscholar.org. Another strategy involves the cobalt-mediated [2+2+2] cycloaddition of a tethered diyne with a third alkyne component, which has been employed in a convergent route to steganone (B1246090) analogues rsc.org.
One approach to building the this compound core involves the intramolecular oxidative photochemical ring closure of stilbene (B7821643) derivatives ucl.ac.uk. For example, the photocyclisation of 3,4-methylenedioxy-3,4,5-trimethoxy-α-carboxystilbene has been used to access a phenanthrene-9-carboxylic acid intermediate, which can then be transformed into the this compound skeleton ucl.ac.uk.
Another key intermediate approach involves the synthesis of 2,2-bis(bromoacyl)-1,1-biaryl derivatives, followed by an intramolecular cyclization to form the eight-membered carbocycle ucl.ac.uk. This strategy was used in the Ghera synthesis of (±)-steganone, where a dibromide intermediate underwent cyclization using a zinc/silver couple ucl.ac.uk.
Asymmetric Synthesis Approaches to Optically Active this compound Compounds
Given the presence of axial chirality and stereocenters, asymmetric synthesis is crucial for obtaining optically active this compound compounds. Several strategies have been developed for the enantioselective construction of the this compound core.
Enantioselective Construction of Chiral Biaryl Moieties
The enantioselective formation of the unsymmetrical 2,2'-disubstituted biphenyl (B1667301) moiety is a critical step in the asymmetric synthesis of this compound. While diastereoselective methods for forming the chiral biaryl have been common, enantioselective approaches have also been explored okayama-u.ac.jpokayama-u.ac.jp.
One effective strategy for the enantioselective preparation of biaryl compounds is the "lactone strategy" proposed by Bringmann okayama-u.ac.jpokayama-u.ac.jpresearchgate.net. This method involves the formation of a lactone-bridged biaryl intermediate, which is often configurationally unstable due to hindered rotation around the biaryl axis researchgate.netorgsyn.org. Enantioselective lactone-opening reactions can then be employed to desymmetrize the intermediate and establish the axial chirality okayama-u.ac.jpokayama-u.ac.jp.
Palladium-mediated intramolecular aryl-aryl coupling reactions of phenyl benzoate (B1203000) derivatives have been investigated to form benzo[c]chromen-6-ones, which serve as lactone-bridged biaryl intermediates okayama-u.ac.jpokayama-u.ac.jpnii.ac.jp. Subsequent enantioselective lactone-opening reactions of these intermediates have been carried out using chiral catalysts, such as a borane-oxazaborolidine combination, to yield optically active biphenyls that are key intermediates for this compound related compounds okayama-u.ac.jpokayama-u.ac.jpnii.ac.jp.
Other approaches to enantioselective biaryl synthesis relevant to this compound include catalytic asymmetric hydrogenation of arylidenesuccinic acid monoesters and peptide-catalyzed asymmetric bromination for dynamic kinetic resolution of biaryl atropisomers researchgate.netnih.gov.
Asymmetric Lactone-Opening Reactions in this compound Synthesis
Asymmetric lactone-opening reactions play a vital role in introducing chirality into the this compound framework, particularly when utilizing the lactone strategy for biaryl synthesis. The enantioselective opening of lactone-bridged biaryls allows for the control of axial chirality.
Studies have shown that the enantioselective lactone-opening reaction of benzo[c]chromen-6-ones, derived from palladium-mediated biaryl coupling, can be achieved using a chiral oxaborolidine-borane complex okayama-u.ac.jp. This reaction can lead to lactone-opened products with varying enantiomeric excess depending on the reaction conditions, such as temperature and catalyst loading okayama-u.ac.jp.
The concept of using enantiomerically enriched beta-lactones in SN2 ring opening reactions with organometallic reagents has also been explored as a general asymmetric synthesis route to beta-disubstituted carboxylic acids nih.gov. While not directly applied to the core lactone of this compound in the provided text, this highlights the broader utility of asymmetric lactone opening in generating chiral centers.
Stereoselective and Diastereoselective Synthetic Pathways
Stereoselective and diastereoselective control are paramount throughout the synthesis of this compound to ensure the correct relative and absolute configurations of the stereocenters and the biaryl axis. Diastereoselective formation of the chiral 2,2'-disubstituted biaryl has been a general method for the synthesis of this compound related compounds okayama-u.ac.jpokayama-u.ac.jp.
Highly selective isomerization reactions have also been employed in the synthesis of racemic and optically pure this compound, isothis compound, picrothis compound, and isopicrothis compound, demonstrating stereochemical control through rearrangement jst.go.jpamanote.com.
Palladium-Mediated Intramolecular Aryl-Aryl Coupling Reactions in this compound Synthesis
Palladium-mediated intramolecular aryl-aryl coupling reactions are a powerful tool for constructing the biaryl moiety present in this compound and its analogues okayama-u.ac.jpokayama-u.ac.jpu-toyama.ac.jpacs.org. This approach involves the formation of a new carbon-carbon bond between two aryl rings within the same molecule, catalyzed by palladium complexes.
Studies have investigated the palladium-mediated biaryl coupling of phenyl benzoate derivatives as a method to form the benzo[c]chromen-6-one core, a key intermediate for this compound synthesis okayama-u.ac.jpokayama-u.ac.jpnii.ac.jp. The success of these reactions can be influenced by the presence of ligands and bases okayama-u.ac.jp. While intramolecular coupling of benzyl (B1604629) benzoates has sometimes led to undesired products due to steric and electrostatic factors, phenyl benzoates have been shown to afford the desired biaryl lactones in good yields researchgate.netresearchgate.netresearchgate.net.
Palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids/esters with aryl bromides represents another facet of palladium-mediated coupling that could be relevant to constructing aryl-aryl bonds in complex molecules, though its direct application to this compound is not explicitly detailed in the provided text nih.gov.
The palladium-mediated intramolecular biaryl coupling reaction has been highlighted as a significant method for natural product synthesis, including approaches to the this compound skeleton u-toyama.ac.jpacs.orgacs.org.
Radical Cyclization Pathways for this compound Core Construction
Radical cyclization reactions offer a powerful approach for the formation of cyclic systems, including the complex framework of the this compound core. These reactions typically involve the generation of a radical intermediate that undergoes intramolecular addition to a multiple bond, leading to the formation of a new ring. researchgate.netumb.edunih.gov
Research has investigated radical cyclization strategies for constructing the biaryl moiety characteristic of this compound and related compounds. researchgate.netokayama-u.ac.jp While some attempts using intramolecular biaryl coupling of benzyl benzoates proved challenging due to steric and electrostatic factors, the cyclization of phenyl benzoates has successfully afforded the desired biaryl lactones in good yields. researchgate.net
Another application of radical chemistry in lignan synthesis, although not exclusively for the this compound core, involves atom transfer radical cyclization (ATRC) for the synthesis of functionalized lactones, which are common features in lignan structures. researchgate.netresearchgate.net Biomimetic oxidative radical cyclizations, inspired by lignan biosynthesis, have also been explored, utilizing techniques like redox-neutral photocatalysis to construct highly oxidized dibenzocyclooctadienes, which share structural features with this compound lignans (B1203133). nih.govspringernature.com These biomimetic approaches aim to replicate the natural enzymatic processes that form complex cyclic frameworks through radical intermediates. nih.govspringernature.com
Chemoenzymatic Synthetic Strategies for this compound Derivatives
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the high selectivity and efficiency of enzymes. This approach has been applied to the synthesis of lignans, including those related to the this compound structure. nuph.edu.uaresearchgate.nethelsinki.fi
Enzyme-catalyzed cyclization of synthetic intermediates has been explored as an alternative route to access analogues of the podophyllotoxin (B1678966) family, which are structurally related to this compound lignans. researchgate.net While the focus is often on podophyllotoxin, the principles and enzymatic methods developed in this area can be relevant to the synthesis of this compound derivatives. nuph.edu.uaresearchgate.netresearchgate.net For instance, enzymatic oxidative C-C coupling reactions have been employed to construct the tetracyclic core of related lignans in a diastereoselective manner. researchgate.net The use of chemoenzymatic methods in the stereoselective synthesis of lignans is a relatively recent development, gaining prominence since the 1990s. helsinki.fi
Derivatization and Structural Modification of this compound Scaffolds
Once the this compound core or a related scaffold is synthesized, further derivatization and structural modification are often carried out to explore the impact of structural changes on properties and activity.
Functional Group Interconversions on this compound and Related Compounds
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another within a molecule. solubilityofthings.comimperial.ac.ukyoutube.com These reactions are essential for modifying the this compound scaffold to introduce different functionalities or alter existing ones.
While specific detailed examples of FGIs solely on the this compound core are less explicitly detailed in the provided search results compared to its synthesis, the general principles of FGIs are widely applicable. These include transformations such as oxidation, reduction, substitution, addition, and elimination reactions, which can be used to manipulate hydroxyl groups, lactone carbonyls, aromatic rings, and other functional groups present in this compound and its derivatives. solubilityofthings.comimperial.ac.uk For example, oxidation of a this compound precursor was used in a highly selective synthesis of steganacin (B1217048). mdpi.comproquest.com Derivatization through reactions like acetylation has also been reported for related compounds. rsc.org
Exploration of Novel this compound Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how variations in chemical structure affect biological activity. automate.video For this compound lignans, SAR studies aim to identify key structural features responsible for observed properties. researchgate.netnih.gov
Although the search results mention the biological activities of this compound lignans, the focus here is strictly on the chemical aspect of creating derivatives for such studies. ontosight.aiwikipedia.org The synthesis of novel this compound derivatives with planned structural modifications is a key part of SAR investigations. nih.gov By systematically altering substituents on the aromatic rings, the lactone moiety, or other parts of the this compound scaffold, researchers can synthesize a library of analogues. nih.gov Comparing the properties of these derivatives allows for the correlation of specific structural changes with observed effects, providing insights into the relationship between structure and activity. researchgate.netautomate.video Studies on related lignans, such as podophyllotoxin derivatives, have demonstrated that even subtle structural changes can significantly impact biological activities, highlighting the importance of creating diverse analogues for SAR studies. researchgate.net
Theoretical and Mechanistic Investigations in Stegane Chemistry
Elucidation of Reaction Mechanisms in Stegane Synthesis
The synthesis of complex natural products like this compound often involves multiple steps with challenging transformations, including the formation of its characteristic dibenzocyclooctadiene core and the establishment of specific stereocenters, particularly the axial chirality of the biaryl system. Theoretical studies play a vital role in understanding the energy profiles, transition states, and intermediates involved in these reactions, paving the way for optimized and stereoselective synthetic routes.
Quantum Chemical Calculations for Transition States and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate reaction mechanisms by locating transition states and mapping reaction pathways on the potential energy surface rsc.orgnih.govnih.govresearchgate.netrsc.org. This approach allows for the determination of activation energies, reaction energies, and the identification of key interactions that govern reactivity and selectivity.
In the context of this compound synthesis and the synthesis of its analogues, quantum chemical calculations can be applied to:
Investigate the mechanism of key bond-forming reactions: This includes the oxidative coupling reactions that form the biaryl linkage, cyclization reactions that construct the eight-membered ring, and other transformations involved in building the this compound skeleton. By calculating the transition states of plausible reaction pathways, researchers can determine the most energetically favorable routes and understand the factors influencing regioselectivity and stereoselectivity.
Elucidate the role of catalysts: For catalyzed reactions in this compound synthesis, quantum chemical calculations can model the interaction between the catalyst, reactants, and transition states. This provides insights into how catalysts lower activation barriers and influence the reaction outcome, aiding in the design of more efficient and selective catalytic systems mdpi.comnih.govresearchgate.netscielo.br.
Study stereochemical control: The formation of the axially chiral biaryl axis in this compound and related dibenzocyclooctadiene lignans (B1203133) is a critical aspect of their synthesis researchgate.netacs.orgcpu.edu.cndicp.ac.cnchemrxiv.org. Quantum chemical calculations can explore the transition states leading to different atropisomers, helping to understand the origins of atroposelectivity and guiding the development of asymmetric synthetic methodologies. Studies on the oxidation of this compound to steganacin (B1217048) have highlighted the stereochemical requirements for this transformation nih.govresearchgate.netdiva-portal.orgmdpi.com.
Computational Modeling of Catalytic Systems Relevant to this compound Chemistry
Computational modeling is an indispensable tool in modern catalysis research, allowing for the rational design and optimization of catalytic systems mdpi.comnih.govresearchgate.netscielo.br. In the context of this compound chemistry, computational modeling can contribute to:
Designing catalysts for atroposelective biaryl coupling: The construction of the axially chiral biaryl unit is a significant challenge in this compound synthesis. Computational modeling can assist in designing chiral catalysts (e.g., transition metal complexes or organocatalysts) that can effectively control the stereochemical outcome of biaryl coupling reactions researchgate.netcpu.edu.cndicp.ac.cnchemrxiv.org. By modeling the catalyst-substrate interactions and the transition states of the catalytic cycle, researchers can identify structural features of the catalyst that promote high enantioselectivity.
Investigating catalytic oxidative transformations: The conversion of this compound to steganacin involves an oxidative transformation nih.govresearchgate.netdiva-portal.orgmdpi.com. Computational modeling can be used to study the mechanism of such catalytic oxidation reactions, including the nature of the active oxidant, the role of the catalyst in activating the substrate, and the factors influencing the observed stereoselectivity.
Optimizing reaction conditions: Computational models can simulate the behavior of catalytic systems under different reaction conditions (e.g., solvent effects, temperature, pressure), helping to predict optimal conditions for achieving high yields and selectivity in this compound synthesis.
Understanding Chiroptical Properties Through Theoretical Spectroscopy
This compound and its analogues are chiral molecules, and their chiroptical properties, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), provide valuable information about their absolute configuration and conformation in solution rsc.orgnih.govmdpi.comnih.govpreprints.orgmdpi.comjascoinc.comresearchgate.netnih.govwikipedia.org. Theoretical spectroscopy, coupled with computational chemistry, is a powerful method for interpreting experimental chiroptical data and assigning absolute configurations.
Theoretical Prediction of Vibrational Circular Dichroism (VCD) Spectra of this compound-Type Compounds
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light due to molecular vibrations jascoinc.comwikipedia.orgsci-hub.se. Theoretical prediction of VCD spectra using quantum chemical calculations, typically DFT, has become a reliable method for determining the absolute configuration of chiral molecules, including natural products and lignans rsc.orgresearchgate.netpreprints.orgmdpi.comnih.gov.
For this compound-type compounds:
Conformational Analysis: VCD spectra are highly sensitive to molecular conformation nih.govmdpi.comnih.govic.ac.uk. Theoretical calculations must first explore the conformational space of the this compound analogue to identify low-energy conformers. The calculated VCD spectrum is then obtained as a weighted average of the spectra of individual conformers, based on their Boltzmann populations.
Spectrum Simulation: DFT calculations are used to compute the vibrational frequencies and rotational strengths for each conformer. These theoretical parameters are then used to simulate the VCD spectrum, which can be compared with the experimentally obtained spectrum.
Absolute Configuration Assignment: By comparing the simulated VCD spectra for different enantiomers with the experimental VCD spectrum, the absolute configuration of the chiral molecule can be confidently assigned researchgate.netpreprints.orgwikipedia.org. Studies have specifically mentioned the determination of the absolute configuration of this compound lignans by VCD associated with quantum mechanical calculations researchgate.net. The introduction of an acetyl group in a this compound lignan (B3055560) analogue was shown to shift the conformational equilibrium, verifiable by VCD spectroscopy researchgate.net.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies of this compound Analogues
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized ultraviolet-visible light, while Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength preprints.orgmdpi.comjascoinc.comresearchgate.net. Both techniques are sensitive to the electronic transitions of chiral molecules and are valuable for absolute configuration determination, particularly for molecules containing chromophores. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), are used to predict ECD and ORD spectra.
For this compound analogues:
Chromophore Analysis: this compound and its analogues contain aromatic rings and carbonyl groups, which serve as chromophores absorbing in the UV-Vis region. Theoretical calculations can determine the nature and energies of the electronic transitions associated with these chromophores.
Spectrum Simulation: TD-DFT calculations are used to compute the excitation energies and rotational strengths for the electronic transitions of different conformers. These values are then used to simulate the ECD and ORD spectra, taking into account conformational populations nih.govpreprints.orgmdpi.comic.ac.uk.
Absolute Configuration and Conformation: Comparison of the simulated ECD and ORD spectra with experimental data allows for the assignment of absolute configuration and provides insights into the prevalent conformations in solution rsc.orgnih.govresearchgate.netmdpi.compreprints.orgic.ac.uk. Theoretical studies comparing calculated and experimental ECD spectra have been reported for Steganone (B1246090), an analogue of this compound, highlighting the sensitivity of the spectra to conformation and the choice of computational methods ic.ac.uk. The absolute stereochemistry of dibenzocyclooctadiene lignans has also been determined by ECD calculations in conjunction with other methods researchgate.netresearchgate.netrsc.org.
Theoretical spectroscopy, encompassing VCD, ECD, and ORD, combined with rigorous conformational analysis and quantum chemical calculations, provides a powerful and complementary approach to experimental methods for the detailed structural characterization of this compound and its chiral analogues.
Bioactivity Research Methodologies and Molecular Target Interaction Studies of Stegane Type Compounds
In Vitro Assay Development for Investigating Biological Interactions of Stegane Analogues
In vitro assays are crucial for the initial assessment of the biological activity of this compound analogues, providing controlled environments to study their interactions without the complexities of a whole organism.
Cell-Based Screening Platforms for Biological Activity Assessment
Cell-based screening platforms are widely used to assess the biological activity of compounds like this compound analogues. These assays utilize living cells to evaluate various cellular responses, offering a more physiologically relevant context compared to purely biochemical assays. biocompare.com They can be employed to screen for diverse activities, including cytotoxicity, antiproliferative effects, and inhibition of specific cellular processes. researchgate.netuantwerpen.be
For instance, cytotoxic activities of steganacin (B1217048) congeners and analogues have been studied against various human tumor cell lines in culture. researchgate.netresearchgate.net These studies help identify compounds with potential anticancer properties by measuring their ability to reduce cell viability or induce cell death. researchgate.netuantwerpen.be High-throughput cell-based screening methods, often coupled with technologies like high-content analysis, allow for the rapid assessment of large libraries of compounds and the characterization of their effects on cellular morphology and processes. nih.gov
Enzyme Inhibition Assays for Molecular Target Identification
Enzyme inhibition assays are fundamental tools for identifying the molecular targets of bioactive compounds. utu.fi These assays measure the ability of a compound to inhibit the activity of a specific enzyme, providing insights into its mechanism of action. ontosight.ai Given that compounds with structures similar to this compound have been studied for their ability to inhibit enzymes implicated in disease processes, enzyme inhibition assays are relevant for investigating this compound analogues. ontosight.ai
Research on steganacin and its analogues has focused on their antimitotic activity, specifically the inhibition of microtubule assembly. nih.govresearchgate.net Microtubules are dynamic structures composed of tubulin protein, and their assembly is crucial for cell division. nih.govwikipedia.org Compounds that inhibit microtubule assembly can disrupt cell proliferation, making them potential anticancer agents. nih.govwikipedia.org Enzyme inhibition assays, in this context, would involve measuring the effect of this compound analogues on tubulin polymerization in vitro. nih.gov
Detailed research findings on the inhibition of microtubule assembly by steganacin and its analogues have been reported. For example, studies have compared the activity of synthetic steganacin analogues to that of the natural product, providing insights into the structural features required for potent inhibition. nih.gov
Table 1: In Vitro Inhibition of Microtubule Assembly by Steganacin and an Analogue
| Compound | IC50 (µM) |
| (+/-)-Steganacin | 3.5 nih.gov |
| (+/-)-Isopicrothis compound | 5 nih.gov |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of microtubule assembly in vitro.
Ligand-Target Binding Studies for this compound Analogues
Ligand-target binding studies are employed to characterize the interaction between a compound and its molecular target at a more fundamental level. These studies aim to determine the affinity and kinetics of binding, providing crucial information about how strongly and how quickly a this compound analogue interacts with its target protein. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be utilized for this purpose. While the provided search results highlight the biological activities and potential targets like tubulin, specific detailed ligand-target binding data for this compound itself or a wide range of its analogues were not extensively detailed, beyond the functional outcome of tubulin binding leading to assembly inhibition. However, the concept of protein binding is mentioned in the context of structure-activity relationships of steganacin congeners and analogues, particularly concerning tubulin. nih.gov
Structural Biology Approaches to this compound-Target Complexes (e.g., Crystallography, Cryo-Electron Microscopy)
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable for determining the three-dimensional structures of proteins and their complexes with small molecules. elifesciences.orgnih.govbiorxiv.org Applying these methods to this compound-target complexes can provide atomic-level details of the binding interaction, revealing how the compound fits into the binding site and the specific residues involved in the interaction. This structural information is critical for understanding the mechanism of action and guiding the rational design of more potent and selective analogues.
While direct structural information (crystallography or cryo-EM) of this compound bound to a target protein like tubulin was not explicitly found for this compound itself in the provided search results, related studies on other microtubule-targeting agents provide a relevant context. For example, the crystal structure of an α/β-tubulin complex soaked with TUB092, a compound structurally related to steganacin, showed its binding site within the hydrophobic pocket of β-tubulin, similar to the binding site of colchicine. royalsocietypublishing.org Such structural studies on related compounds underscore the potential of these techniques for elucidating the binding mode of this compound analogues to tubulin.
X-ray crystallography has been used in studies related to this compound lignans (B1203133) for determining absolute configurations and structures of related compounds, indicating its applicability in the broader research area. researchgate.netpsu.educolab.wsacs.org Cryo-electron microscopy and tomography are advanced techniques used to visualize biological structures at high resolution, including protein complexes and cellular components. elifesciences.orgnih.govbiorxiv.orgmpg.de These techniques could potentially be applied to study the interaction of this compound analogues with tubulin protofilaments or microtubules, especially if obtaining well-ordered crystals for crystallography proves challenging.
Table 2: Selected this compound-Type Compounds and Related Structures Mentioned
| Compound Name | PubChem CID |
| This compound | 126292 nih.gov |
| Steganacin | |
| Episteganangin | |
| Steganoate A | |
| Steganone (B1246090) | |
| 10-Demethoxythis compound | |
| Prethis compound B | |
| Isopicrothis compound | |
| Podophyllotoxin (B1678966) | 10607 hmong.in.th |
| Isodeoxypodophyllotoxin | |
| Colchicine | |
| TUB092 |
Further research utilizing these advanced structural biology techniques would be crucial to fully elucidate the molecular interactions of this compound-type compounds with their biological targets, paving the way for structure-based drug design and the development of novel therapeutic agents.
Future Perspectives and Research Challenges in Stegane Chemistry
Development of Highly Convergent and Sustainable Synthetic Routes to Stegane
The synthesis of the complex dibenzocyclooctadiene core of this compound has been a long-standing challenge in organic chemistry. Future research is increasingly focused on developing synthetic routes that are not only efficient but also adhere to the principles of green and sustainable chemistry. synthiaonline.comrsc.org
Another promising avenue is biomimetic synthesis , which draws inspiration from nature's own synthetic pathways. wikipedia.org This approach seeks to mimic enzymatic transformations that occur in plants to construct the this compound scaffold. wikipedia.orgdemokritos.gr For example, oxidative coupling reactions are central to the biosynthesis of many lignans (B1203133), and researchers are exploring the use of laboratory reagents to replicate these processes. nih.govacs.org Transition metal-promoted biomimetic steps have shown promise in the total syntheses of related natural products. acs.org The development of such methods could lead to more direct and environmentally benign routes to this compound and its analogues.
Sustainability in these synthetic routes is being addressed by minimizing waste, reducing the use of hazardous reagents, and employing milder reaction conditions. rsc.orgscielo.br The use of biocatalysis, employing enzymes to perform specific chemical transformations, is a key component of this green chemistry approach. synthiaonline.comscielo.br
| Biomimetic Synthesis | Mimics natural biosynthetic pathways to construct the target molecule. wikipedia.org | Can lead to highly efficient and stereoselective syntheses under mild conditions. demokritos.gr | Understanding and replicating complex enzymatic reactions can be difficult. |
Integration of Advanced Computational and Artificial Intelligence-Driven Approaches for this compound Discovery
Furthermore, AI is being applied to the challenge of synthesis itself. Retrosynthesis software can propose viable synthetic routes to complex molecules like this compound, even suggesting greener and more sustainable options. synthiaonline.com By analyzing vast databases of chemical reactions, these tools can identify novel disconnections and pathways that a human chemist might overlook.
Table 2: Applications of Computational and AI Approaches in this compound Research
| Application Area | Tools and Techniques | Potential Impact |
|---|---|---|
| Drug Discovery | AI-driven High-Throughput Screening (HTS), Machine Learning (ML) for property prediction. oxfordglobal.comdesertsci.com | Faster identification of promising this compound analogues with desired therapeutic properties. |
| Synthetic Route Design | AI-powered retrosynthesis software. synthiaonline.com | Design of more efficient, cost-effective, and sustainable synthetic pathways. |
Innovative Methodologies for Structural Characterization of Complex this compound Analogues
The precise determination of the three-dimensional structure, including the absolute configuration, of complex this compound analogues is critical for understanding their biological activity. While traditional methods like X-ray crystallography and standard Nuclear Magnetic Resonance (NMR) are powerful, innovative techniques are required to tackle the challenges posed by increasingly complex and often non-crystalline this compound derivatives.
One such powerful technique is Vibrational Circular Dichroism (VCD) . VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net By comparing the experimental VCD spectrum with spectra calculated using quantum chemistry methods, the absolute configuration of a molecule can be unambiguously determined, which is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. unam.mx This method has been successfully applied to determine the absolute configuration of this compound lignans. unam.mx
Advances in NMR spectroscopy are also proving crucial. For complex or insoluble this compound analogues, solid-state NMR can provide detailed structural information with atomic resolution. researchgate.netmdpi.com This technique is not limited by the solubility or crystallinity of the sample and can reveal information about the conformation and dynamics of molecules in a solid or semi-solid state. researchgate.net
These advanced spectroscopic methods, often used in combination, provide a powerful toolkit for the detailed structural elucidation of novel and complex this compound analogues, which is a prerequisite for detailed structure-function studies. dokumen.pub
Exploration of Structure-Function Relationships Through Systematic Chemical Modifications
Understanding the relationship between the chemical structure of a this compound analogue and its biological function is fundamental to designing more effective therapeutic agents. researchgate.net This is typically achieved through the systematic chemical modification of the parent this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogues. beilstein-institut.denih.gov
By comparing the biological activity of these modified compounds with that of the original this compound, researchers can build a structure-activity relationship (SAR) model. This model helps to identify the key structural features—the pharmacophore—that are essential for activity. For example, studies might reveal that a specific pattern of methoxy (B1213986) groups on the aromatic rings is critical for potent cytotoxicity.
Principle component analysis (PCA) and other statistical methods can be used to analyze the data from these studies, revealing correlations between specific structural properties (like chain length or the presence of certain functional groups) and functional characteristics. nih.gov This knowledge is then used to design the next generation of this compound analogues with improved potency and selectivity.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to construct the Stegane skeleton, and how do their efficiency and selectivity compare?
- Methodological Answer : The this compound skeleton, a lignan lactone framework, is typically synthesized via aryl dithiane intermediates. For example, Ziegler and Schwartz (1978) developed a dithiane-mediated cyclization strategy to access (±)-isopodophyllotoxone, a this compound analog, achieving ~40% yield over five steps . Key metrics include reaction time, temperature, and solvent selection (e.g., THF for stabilization of intermediates). Efficiency is evaluated via step economy and overall yield, while selectivity is assessed using HPLC or GC-MS to monitor byproducts. Replication requires detailed documentation of reagent purity, reaction conditions, and spectroscopic validation (e.g., H/C NMR, IR) .
Q. How can researchers ensure structural accuracy when characterizing this compound derivatives spectroscopically?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Report chemical shifts (), coupling constants (), and integration ratios. For stereochemical confirmation, use NOESY/ROESY to detect spatial proximities.
- X-ray crystallography : Resolve absolute configuration by comparing experimental and simulated diffraction patterns.
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns against computational models (e.g., DFT).
Cross-reference data with literature values (e.g., Yus et al., 2003) and share raw spectral files in supplementary materials to enable peer validation .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data when characterizing novel this compound analogs?
- Methodological Answer :
- Replicate experiments : Repeat synthesis and spectroscopy under identical conditions to rule out instrumentation errors.
- Alternative techniques : If NMR signals overlap, use advanced methods like F-NMR (with fluorinated analogs) or solid-state NMR for crystalline samples.
- Computational validation : Perform DFT calculations (e.g., Gaussian software) to predict NMR shifts or IR stretches and compare with empirical data.
- Contextual analysis : Review synthetic pathways for unexpected side reactions (e.g., epimerization) that may alter spectral profiles. Document discrepancies transparently in publications .
Q. What methodological considerations are critical when designing multi-step syntheses of this compound-based natural products?
- Methodological Answer :
- Step optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature) in early steps. For example, screen Pd-catalyzed couplings under inert vs. aerobic conditions.
- Protecting group strategy : Balance stability (e.g., TBS ethers for alcohols) and deprotection efficiency (e.g., TBAF for silicon-based groups).
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar intermediates.
- Yield tracking : Calculate cumulative yields at each step and compare with theoretical maxima using statistical software (e.g., R or Python’s SciPy) .
Q. How can theoretical frameworks in organic chemistry guide the development of novel this compound synthesis methodologies?
- Methodological Answer :
- Mechanistic insights : Apply Curtin-Hammett principles to predict kinetic vs. thermodynamic control in ring-forming steps. For example, evaluate transition states in dithiane ring-opening using computational tools (e.g., Schrödinger Suite).
- Steric and electronic effects : Use Hammett plots to correlate substituent effects (σ values) with reaction rates in aromatic substitutions.
- Retrosynthetic analysis : Apply Corey’s logic to deconstruct this compound into accessible building blocks (e.g., aryl halides, dithiane precursors). Validate feasibility with small-scale pilot reactions .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) assess the viability of a this compound-related research project?
- Methodological Answer :
- Feasible : Ensure access to specialized equipment (e.g., glovebox for air-sensitive reagents) and budget for high-cost catalysts (e.g., Pd(OAc)).
- Novel : Compare proposed routes with prior art (e.g., Ziegler’s dithiane method) using SciFinder or Reaxys.
- Ethical : Adopt green chemistry principles (e.g., replace toxic solvents with cyclopentyl methyl ether).
- Relevant : Align with trends in natural product drug discovery (e.g., antitumor applications of lignans) .
Data Analysis & Reproducibility
Q. What statistical approaches are appropriate for analyzing yield variability in this compound syntheses?
- Methodological Answer :
- Descriptive statistics : Report mean yield ± standard deviation across trials.
- Hypothesis testing : Use ANOVA to compare yields under different conditions (e.g., catalyst type).
- Regression modeling : Identify correlations between reaction parameters (e.g., temperature) and yield using JMP or GraphPad Prism.
- Uncertainty quantification : Calculate confidence intervals (95% CI) for key metrics and disclose outliers .
Q. How can researchers ensure reproducibility in this compound-related studies?
- Methodological Answer :
- Detailed protocols : Publish step-by-step procedures, including exact molar ratios, stirring speeds, and quenching methods.
- Raw data sharing : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv.
- Reagent sourcing : Specify vendors and batch numbers (e.g., Sigma-Aldryl, 99.9% purity, Lot #XYZ).
- Negative results : Report failed attempts (e.g., unsuccessful cyclizations) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
